molecular formula C22H20N4O4 B5105433 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid

4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid

Cat. No.: B5105433
M. Wt: 404.4 g/mol
InChI Key: HEQNREOFNBEFBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butoxycarbonyl Group: This can be achieved through esterification reactions using butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzoic Acid Moiety: This step involves coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the nitro or carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

    Substitution Products: Substituted derivatives with new functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has potential applications in studying enzyme interactions and protein binding due to its ability to interact with biological macromolecules. It can serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its structural features make it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid
  • 4-[2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid
  • 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Uniqueness

Compared to similar compounds, 4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid is unique due to its butoxycarbonyl group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

4-(2-amino-3-butoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-2-3-12-30-22(29)17-18-20(25-16-7-5-4-6-15(16)24-18)26(19(17)23)14-10-8-13(9-11-14)21(27)28/h4-11H,2-3,12,23H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQNREOFNBEFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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